

# Application of Colazal (Balsalazide) in Organoid Models of Intestinal Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Colazal   |           |
| Cat. No.:            | B10762473 | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Intestinal organoids have emerged as a powerful in vitro model to study IBD pathogenesis and for drug screening, as they closely recapitulate the in vivo architecture and physiology of the intestinal epithelium. **Colazal** (balsalazide) is a locally-acting aminosalicylate used in the treatment of mild to moderate ulcerative colitis.[1][2] It is a prodrug that delivers its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon where it is released by bacterial azoreductases.[1] 5-ASA exerts anti-inflammatory effects, though its precise mechanism is not fully elucidated, it is thought to involve inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, as well as nuclear factor-kappa B (NF-κB) signaling.[3][4]

This document provides a detailed protocol for utilizing intestinal organoids to model intestinal inflammation and to evaluate the therapeutic potential of **Colazal**'s active component, 5-ASA. As standard organoid cultures lack the gut microbiota necessary to activate the prodrug balsalazide, these protocols will utilize mesalamine (5-ASA) to directly assess its anti-inflammatory effects on intestinal organoids.



### **Experimental Protocols**

# Protocol 1: Establishment of Murine Intestinal Organoids

This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.

#### Materials:

- Murine small or large intestine
- Gentle Cell Dissociation Reagent
- Matrigel
- IntestiCult™ Organoid Growth Medium (Stemcell Technologies)
- 24-well tissue culture plates

#### Procedure:

- Isolate the small or large intestine from a mouse and flush with cold PBS.
- Open the intestine longitudinally and cut into small pieces.
- Wash the tissue pieces multiple times with cold PBS.
- Incubate the tissue in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
- Vigorously shake the tube to release the crypts.
- Filter the supernatant through a 70 μm cell strainer.
- Centrifuge the filtrate to pellet the crypts.
- Resuspend the crypt pellet in Matrigel at a density of approximately 200 crypts per 50 μL.



- Plate 50 μL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
- Allow the Matrigel to polymerize at 37°C for 10-15 minutes.[5]
- Overlay each dome with 500 μL of IntestiCult™ Organoid Growth Medium.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days.

# Protocol 2: Induction of an Inflammatory Phenotype in Intestinal Organoids

This protocol describes how to induce an inflammatory state in established intestinal organoids to mimic IBD.

#### Materials:

- Established intestinal organoids (from Protocol 1)
- Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
- Recombinant murine Interleukin-1 beta (IL-1β)
- Lipopolysaccharide (LPS)
- Organoid culture medium

#### Procedure:

- Culture established intestinal organoids for 3 days after passaging.
- Prepare an inflammatory cocktail in the organoid culture medium containing:
  - TNF-α (10-100 ng/mL)[6][7]
  - IL-1β (10 ng/mL)[6]
  - LPS (1 μM)[5]



- Replace the existing medium of the organoids with the medium containing the inflammatory cocktail.
- Culture the organoids for 24-72 hours to induce an inflammatory phenotype. A full media change with the cytokine cocktail should be performed every 48 hours for longer-term studies.[6]

## Protocol 3: Treatment of Inflamed Organoids with 5-ASA (Mesalamine)

This protocol details the treatment of inflamed organoids with the active metabolite of Colazal.

#### Materials:

- Inflamed intestinal organoids (from Protocol 2)
- 5-aminosalicylic acid (Mesalamine)
- · Organoid culture medium with inflammatory cocktail

#### Procedure:

- Prepare a stock solution of 5-ASA in a suitable solvent (e.g., DMSO).
- On the day of treatment, dilute the 5-ASA stock solution in the organoid culture medium containing the inflammatory cocktail to the desired final concentrations (e.g., 10  $\mu$ M, 50  $\mu$ M).
- Remove the existing medium from the inflamed organoids and replace it with the 5-ASAcontaining medium.
- Include appropriate controls:
  - Untreated, non-inflamed organoids
  - Inflamed organoids treated with vehicle control
- Incubate the organoids for 24-48 hours.



Harvest the organoids and the culture supernatant for downstream analysis.

### **Protocol 4: Analysis of Anti-inflammatory Effects**

This section outlines various methods to assess the efficacy of 5-ASA in mitigating inflammation in the organoid model.

#### A. Morphological Analysis:

- Method: Perform brightfield microscopy daily to monitor organoid growth and morphology.[6]
- Expected Outcome: Inflamed organoids may exhibit a cystic and less-budded morphology, while 5-ASA treatment is expected to restore a more complex, budding phenotype indicative of healthier organoids.
- B. Gene Expression Analysis (qPCR):
- Method: Isolate RNA from harvested organoids and perform quantitative real-time PCR (qPCR) to analyze the expression of pro-inflammatory cytokines, chemokines, and tight junction proteins.[7][8]
- Target Genes:
  - Pro-inflammatory cytokines: Tnf-α, Il-1β, Il-6
  - Chemokines: Cxcl2, Cxcl10[7]
  - Tight junction proteins: Ocln (Occludin), Cldn1 (Claudin-1)[7]
- Expected Outcome: 5-ASA treatment is expected to downregulate the expression of proinflammatory cytokines and chemokines and upregulate the expression of tight junction proteins in inflamed organoids.
- C. Protein Analysis (ELISA and Western Blot):
- Method (ELISA): Use the culture supernatant to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.



- Method (Western Blot): Prepare protein lysates from harvested organoids to analyze the expression levels of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-kB p65) and tight junction integrity (e.g., Occludin, Claudin-1).
- Expected Outcome: A decrease in the secretion of pro-inflammatory cytokines and reduced phosphorylation of NF-κB p65, along with increased expression of tight junction proteins, would indicate an anti-inflammatory effect of 5-ASA.
- D. Barrier Function Assay (Transepithelial Electrical Resistance TEER):
- Method: For this assay, organoids need to be dissociated into single cells and cultured as a 2D monolayer on transwell inserts. Once a confluent monolayer with high TEER is established, inflammation is induced, and the effect of 5-ASA on restoring barrier integrity is measured by monitoring TEER.[8]
- Expected Outcome: Inflammatory stimuli will decrease TEER, and effective treatment with 5-ASA is expected to restore or maintain higher TEER values, indicating improved barrier function.[8][9]

### **Data Presentation**

Table 1: Hypothetical Effect of 5-ASA on Pro-inflammatory Gene Expression in Inflamed Intestinal Organoids



| Treatment Group             | Relative Tnf-α<br>mRNA Expression<br>(Fold Change) | Relative II-1β<br>mRNA Expression<br>(Fold Change) | Relative Cxcl2<br>mRNA Expression<br>(Fold Change) |
|-----------------------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Control (Untreated)         | 1.0 ± 0.2                                          | 1.0 ± 0.3                                          | 1.0 ± 0.2                                          |
| Inflamed (Vehicle)          | 8.5 ± 1.2                                          | 10.2 ± 1.5                                         | 15.8 ± 2.1                                         |
| Inflamed + 10 μM 5-<br>ASA  | 6.2 ± 0.9                                          | 7.8 ± 1.1                                          | 11.5 ± 1.6                                         |
| Inflamed + 50 μM 5-<br>ASA  | 3.1 ± 0.5                                          | 4.1 ± 0.6                                          | 6.2 ± 0.9                                          |
| Inflamed + 100 μM 5-<br>ASA | 1.8 ± 0.3                                          | 2.5 ± 0.4                                          | 3.1 ± 0.5                                          |

Table 2: Hypothetical Effect of 5-ASA on Tight Junction Gene Expression in Inflamed Intestinal Organoids

| Treatment Group         | Relative OcIn mRNA<br>Expression (Fold Change) | Relative Cldn1 mRNA<br>Expression (Fold Change) |
|-------------------------|------------------------------------------------|-------------------------------------------------|
| Control (Untreated)     | 1.0 ± 0.1                                      | 1.0 ± 0.2                                       |
| Inflamed (Vehicle)      | 0.3 ± 0.05                                     | 0.4 ± 0.07                                      |
| Inflamed + 10 μM 5-ASA  | 0.5 ± 0.08                                     | 0.6 ± 0.09                                      |
| Inflamed + 50 μM 5-ASA  | 0.8 ± 0.1                                      | 0.8 ± 0.1                                       |
| Inflamed + 100 μM 5-ASA | 0.9 ± 0.1                                      | 0.9 ± 0.1                                       |

Table 3: Hypothetical Effect of 5-ASA on Secreted Pro-inflammatory Cytokines from Inflamed Intestinal Organoids



| Treatment Group         | TNF-α Concentration<br>(pg/mL) | IL-6 Concentration (pg/mL) |
|-------------------------|--------------------------------|----------------------------|
| Control (Untreated)     | 15 ± 5                         | 20 ± 8                     |
| Inflamed (Vehicle)      | 250 ± 30                       | 310 ± 45                   |
| Inflamed + 10 μM 5-ASA  | 180 ± 25                       | 220 ± 30                   |
| Inflamed + 50 μM 5-ASA  | 90 ± 15                        | 110 ± 20                   |
| Inflamed + 100 μM 5-ASA | 40 ± 10                        | 55 ± 12                    |

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Balsalazide disodium for the treatment of ulcerative colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishment of Epithelial Inflammatory Injury Model Using Intestinal Organoid Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Colazal (Balsalazide) in Organoid Models of Intestinal Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762473#application-of-colazal-in-organoid-models-of-intestinal-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com